
7-Fluoro-4-methoxy-1-benzothiophene
Overview
Description
7-Fluoro-4-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-4-methoxy-1-benzothiophene has shown promising potential in medicinal chemistry due to its biological activities:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated low micromolar growth inhibition against various cancer cell lines, including breast and colon cancer cells. Notably, activity was observed in hormone-sensitive breast cancer models .
- Antimicrobial Properties : The compound has been studied for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The amino and methoxy groups can participate in hydrogen bonding, potentially influencing enzyme activity or receptor binding. The fluorine atom enhances stability and bioavailability, which is critical for its efficacy as a therapeutic agent .
Case Study 1: Antitumor Activity in Breast Cancer
In a controlled study examining the efficacy of this compound in combination therapies for breast cancer, it was found that this compound could enhance the effectiveness of existing treatments. The study highlighted its potential as an adjunct therapy in hormone-sensitive breast cancer models, suggesting that structural modifications can further potentiate anticancer activity.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may act as a competitive inhibitor in pathways related to cancer cell proliferation and survival, providing insights into its potential therapeutic applications .
Properties
Molecular Formula |
C9H7FOS |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7FOS/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 |
InChI Key |
UWORMZGQZQTGNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.